molecular formula C12H14N4O B7964690 3-(4-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine

3-(4-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B7964690
M. Wt: 230.27 g/mol
InChI Key: LEVXBKGJGLOLFD-UHFFFAOYSA-N
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Description

Compound “3-(4-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “3-(4-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine” involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. These methods ensure consistent quality and quantity of the compound. The process often involves the use of automated systems to monitor and control reaction parameters, ensuring safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: Compound “3-(4-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Compound “3-(4-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on cellular processes and biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of compound “3-(4-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Compound “3-(4-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine” can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups, such as CID 2632, CID 6540461, CID 5362065, and CID 5479530.

    Uniqueness: The specific arrangement of atoms and functional groups in compound “this compound” gives it distinct properties and reactivity, making it valuable for certain applications where other compounds may not be as effective.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-17-10-5-3-9(4-6-10)11-14-15-12-13-7-2-8-16(11)12/h3-6H,2,7-8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVXBKGJGLOLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC3=NCCCN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC3=NCCCN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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